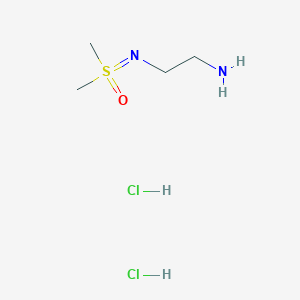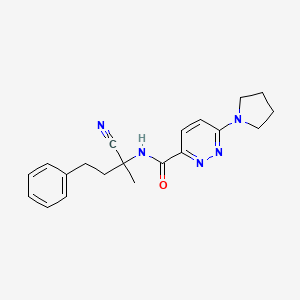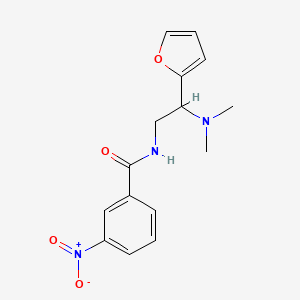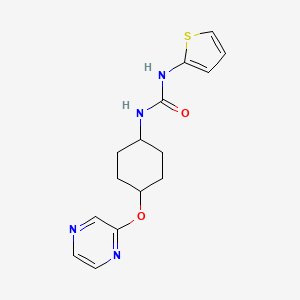![molecular formula C17H21NO6S2 B3010299 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034303-64-3](/img/structure/B3010299.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the specific compound mentioned is not directly studied in the provided papers, the general class of sulfonamides is represented and includes various structural modifications that impact their biological activities and physical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the coupling of an amine with sulfonyl chlorides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides was achieved in an aqueous medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by N-benzyl/ethyl substitution to yield different derivatives . This method reflects a common approach to synthesizing sulfonamide derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized by FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure, which are essential for understanding the behavior of the compound.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and amine groups. The papers provided do not detail specific reactions for the compound , but sulfonamides, in general, are known to undergo reactions such as sulfonation, amination, and coupling with other organic molecules, which can be used to synthesize a wide array of derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For instance, the thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), indicating that the molecular structure can significantly affect the compound's stability . Additionally, the electronic properties, such as HOMO and LUMO energies, can indicate the potential for charge transfer within the molecule, which is relevant for understanding its reactivity and interactions .
Scientific Research Applications
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the queried compound, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase. These compounds, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have shown significant ocular hypotensive effects and have been selected for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).
Potential as Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents
A series of novel derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds, structurally related to the queried compound, showed promising results, including significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides, structurally similar to the queried compound, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. They demonstrated significant cytotoxicity and also exhibited superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide (Kucukoglu et al., 2016).
Applications in Metal Complex Formation
Studies have demonstrated the synthesis of novel complexes using sulfonamide Schiff base ligands. These complexes have been characterized for their potential in various applications, highlighting the versatility of sulfonamide compounds in creating diverse molecular structures (Li et al., 2009).
Antiamnestic and Antihypoxic Activities
Certain 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives, related to the compound of interest, have been screened for their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown significant potential in reversing amnesia and protecting against hypoxia, indicating their potential therapeutic applications (Ono et al., 1995).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c19-6-9-24-16(17-3-1-10-25-17)12-18-26(20,21)13-4-5-14-15(11-13)23-8-2-7-22-14/h1,3-5,10-11,16,18-19H,2,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCJDTPXEQIUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)





![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)
![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)
![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)


![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)